Pre-Clinical Receptor Binding Affinity Profile of 5-Cyclohexyl-2-methylpiperidine: A Technical Guide for Pharmacophore Characterization
Pre-Clinical Receptor Binding Affinity Profile of 5-Cyclohexyl-2-methylpiperidine: A Technical Guide for Pharmacophore Characterization
Executive Summary & Pharmacophore Rationale
5-Cyclohexyl-2-methylpiperidine (CAS: 1516561-40-2) is a highly specialized, commercially available building block utilized in advanced neuropharmacological screening. As a Senior Application Scientist, evaluating a novel scaffold requires moving beyond basic structural recognition into predictive pharmacophore mapping.
Unlike classical N-substituted cyclohexylpiperidines (such as Tenocyclidine/TCP or PB28) which are well-documented Sigma and NMDA receptor ligands[1],[2], 5-Cyclohexyl-2-methylpiperidine possesses a free secondary amine (C-substitution). The presence of the methyl group at the C2 position introduces steric hindrance directly adjacent to the basic nitrogen, while the bulky, lipophilic cyclohexyl group at the C5 position provides a hydrophobic anchor.
Mechanistic Causality: The free secondary amine strongly shifts the predictive binding profile away from sub-nanomolar Sigma-1 agonism (which typically requires a tertiary amine or specific N-alkylation[3]) and toward monoamine transporter (DAT/NET) inhibition. The C5-cyclohexyl group mimics the lipophilic bulk seen in classical dopamine reuptake inhibitors like BTCP[4], while retaining moderate cross-reactivity with the NMDA receptor's PCP pore site[5].
Predicted Binding Affinity Profile
To establish a baseline for empirical testing, we must first benchmark the compound against known reference ligands that share the cyclohexylpiperidine structural motif.
Table 1: Comparative Receptor Binding Affinity Profile
| Receptor Target | Reference Ligand | Reference Ki (nM) | Predicted 5-CH-2-MP Ki (nM) | Mechanistic Rationale |
| Dopamine Transporter (DAT) | BTCP | ~8.0 | 40 - 100 | Free secondary amine and C5-lipophilic bulk mimic classical DAT inhibitors, though C2-methyl adds steric drag[4]. |
| NMDA (PCP Site) | TCP | ~15.0 | 200 - 500 | C-substitution reduces the optimal pore-blocking geometry compared to N-substituted TCP[1]. |
| Sigma-1 Receptor | PB28 | ~0.11 | 50 - 150 | Lacks the N-alkylation critical for sub-nanomolar affinity, but retains the necessary hydrophobic anchoring[2]. |
Experimental Methodologies & Workflows
To empirically validate the predicted profile, the following self-validating experimental protocols must be executed.
Protocol 1: Radioligand Competition Binding Assay (DAT & NMDA)
This protocol is designed to determine the equilibrium dissociation constant ( Ki ) of 5-Cyclohexyl-2-methylpiperidine.
Causality & Validation: We utilize [3H] WIN-35,428 rather than [3H] cocaine for DAT profiling because WIN-35,428 is metabolically stable and exhibits higher affinity, reducing the dissociation rate during the rapid filtration step. To ensure the protocol is a self-validating system , every 96-well plate must include a Z'-factor calculation using 10 μM GBR-12909 as a positive control (100% displacement) and 1% DMSO as a negative control (0% displacement). A Z'-factor > 0.6 is strictly required for assay acceptance.
Step-by-Step Methodology:
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Membrane Preparation: Homogenize rat striatum (for DAT) or forebrain (for NMDA) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.
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Incubation: In a 96-well plate, combine 50 μL of [3H] WIN-35,428 (final concentration 1.5 nM), 50 μL of 5-Cyclohexyl-2-methylpiperidine (serial dilutions from 10−10 to 10−4 M), and 100 μL of membrane suspension.
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Equilibration: Incubate the plates at 4°C for 120 minutes to reach steady-state equilibrium.
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Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Note: PEI creates a positive charge on the filter, repelling the positively charged piperidine ligand and eliminating background non-specific binding.
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Quantification: Wash filters three times with 1 mL of ice-cold buffer, extract into scintillation fluid, and quantify radioactivity (DPM) using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics (Sigma-1)
This protocol captures real-time association ( Kon ) and dissociation ( Koff ) rates.
Causality & Validation: Traditional equilibrium binding assays often artificially inflate the affinity of highly lipophilic compounds (like cyclohexyl-bearing scaffolds) due to non-specific membrane partitioning. SPR is selected to isolate the pure receptor-ligand interaction. The system self-validates through a reference flow cell (Fc1) containing no receptor, which automatically subtracts bulk refractive index changes and non-specific matrix binding.
Step-by-Step Methodology:
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Immobilization: Covalently couple purified recombinant human Sigma-1 receptor to a CM5 sensor chip via standard amine coupling (EDC/NHS) in 10 mM sodium acetate (pH 4.5) to achieve ~2000 Response Units (RU).
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Analyte Injection: Inject 5-Cyclohexyl-2-methylpiperidine at multiple concentrations (10 nM to 1 μM) in HBS-EP+ running buffer at a flow rate of 30 μL/min for 120 seconds.
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Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the sensor surface using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to ensure complete removal of the lipophilic analyte before the next cycle.
Visualizations of Workflows and Signaling Pathways
Workflow for 5-CH-2-MP receptor binding affinity profiling.
Downstream signaling pathways modulated by cyclohexylpiperidine binding.
References
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[1] Tenocyclidine - wikidoc (The binding of [3H]thienyl cyclohexylpiperidine to the NMDA-phencyclidine receptor complex). WikiDoc. URL: [Link]
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[3] Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
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[5] Contrasting neurochemical interactions of tiletamine, a potent phencyclidine (PCP) receptor ligand, with the N-methyl-D-aspartate-coupled and -uncoupled PCP recognition sites. PubMed. URL:[Link]
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[2] PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. PMC - NIH. URL:[Link]
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[4] Synthesis and Pain Perception of New Analogues of Phencyclidine in NMRI Male Mice. Ingenta Connect. URL:[Link]
Sources
- 1. Tenocyclidine - wikidoc [wikidoc.org]
- 2. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Contrasting neurochemical interactions of tiletamine, a potent phencyclidine (PCP) receptor ligand, with the N-methyl-D-aspartate-coupled and -uncoupled PCP recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
